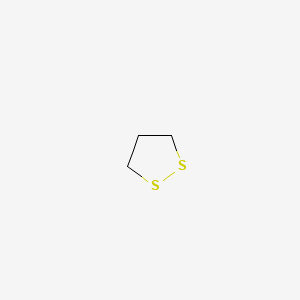
1,2-Dithiolane
Descripción general
Descripción
1,2-dithiolane is a dithiolane.
Aplicaciones Científicas De Investigación
Chemical Biology Probes
Reduction-Sensing Probes
1,2-Dithiolanes have been extensively utilized as reduction-sensing units in chemical biology due to their ability to undergo specific redox reactions. For instance, probes such as TRFS (Thioredoxin Reductase Fluorescent Sensors) have been developed based on 1,2-dithiolane structures. These probes are designed to detect thioredoxin reductase activity, which is critical in various biological processes, including oxidative stress responses and cancer progression. Research indicates that 1,2-dithiolanes are nonspecifically reduced by a variety of thiol reductants and redox-active proteins, challenging previous assumptions about their selectivity for thioredoxin reductase .
Case Studies
- Parkinson's Disease : this compound-based probes have been employed to study the role of thioredoxin reductase in neurodegenerative diseases like Parkinson's disease. The probes facilitate the investigation of redox states within cells, providing insights into disease mechanisms .
- Stroke Research : Similar probes have been utilized in stroke research to understand the cellular response to oxidative stress and the potential therapeutic roles of thioredoxin reductase inhibitors .
Drug Delivery Systems
The structural characteristics of 1,2-dithiolanes allow for their incorporation into drug delivery systems. Their ability to undergo ring-opening reactions can be exploited to release therapeutic agents in a controlled manner. For example, the synthesis of this compound derivatives with functional groups enables the development of prodrugs that can be activated within specific cellular environments.
Polymer Chemistry
1,2-Dithiolanes have shown promise in polymer chemistry due to their unique reactivity profiles. They can participate in ring-opening polymerization processes that lead to the formation of dynamic networks and functional polymers. Research has demonstrated that these compounds can be used to create stimuli-responsive materials that change properties upon exposure to specific environmental triggers .
Comparative Data Table
Propiedades
Número CAS |
557-22-2 |
|---|---|
Fórmula molecular |
C3H6S2 |
Peso molecular |
106.21 g/mol |
Nombre IUPAC |
dithiolane |
InChI |
InChI=1S/C3H6S2/c1-2-4-5-3-1/h1-3H2 |
Clave InChI |
MUZIZEZCKKMZRT-UHFFFAOYSA-N |
SMILES |
C1CSSC1 |
SMILES canónico |
C1CSSC1 |
Key on ui other cas no. |
557-22-2 |
Sinónimos |
1,2-dithiolane |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














